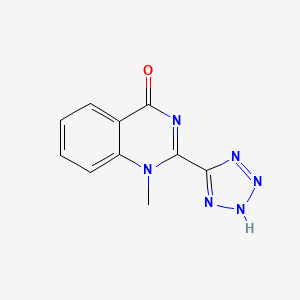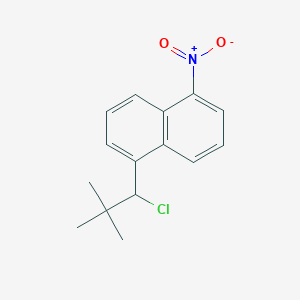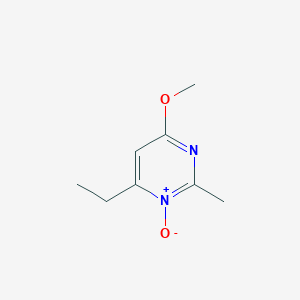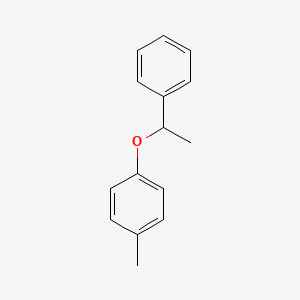
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a tetrazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
The synthesis of 1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate aniline derivatives with formamide, followed by the introduction of the tetrazole ring through cycloaddition reactions. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the synthesis process and scale up production.
化学反应分析
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
科学研究应用
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core but lack the tetrazole ring, resulting in different chemical and biological properties.
Tetrazole-containing compounds: These compounds contain the tetrazole ring but differ in the rest of their structure, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of the quinazolinone and tetrazole moieties, which imparts distinct properties that are not observed in other similar compounds.
属性
CAS 编号 |
88267-84-9 |
|---|---|
分子式 |
C10H8N6O |
分子量 |
228.21 g/mol |
IUPAC 名称 |
1-methyl-2-(2H-tetrazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C10H8N6O/c1-16-7-5-3-2-4-6(7)10(17)11-9(16)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15) |
InChI 键 |
KHYCMLYIJBSGKG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N=C1C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)

![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)



![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)




![5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14381224.png)
